1-(2,1-benzoxazol-5-yl)methanamine hydrochloride 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2731011-14-4
VCID: VC11558547
InChI: InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)5-11-10-8;/h1-3,5H,4,9H2;1H
SMILES:
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol

1-(2,1-benzoxazol-5-yl)methanamine hydrochloride

CAS No.: 2731011-14-4

Cat. No.: VC11558547

Molecular Formula: C8H9ClN2O

Molecular Weight: 184.62 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(2,1-benzoxazol-5-yl)methanamine hydrochloride - 2731011-14-4

Specification

CAS No. 2731011-14-4
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 2,1-benzoxazol-5-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H8N2O.ClH/c9-4-6-1-2-8-7(3-6)5-11-10-8;/h1-3,5H,4,9H2;1H
Standard InChI Key DHKFAWXBZSCTDS-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NOC=C2C=C1CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2,1-Benzoxazol-5-yl)methanamine hydrochloride consists of a benzoxazole ring system—a fused bicyclic structure containing one oxygen and one nitrogen atom—substituted at the 5-position with a methanamine group (-CH2NH2). The hydrochloride salt enhances stability and solubility, a common modification in pharmaceutical compounds . The IUPAC name reflects the orientation of heteroatoms in the benzoxazole ring, though discrepancies in numbering conventions may arise due to alternative fusion patterns (e.g., benzo[d]oxazole vs. benzo[b]oxazole).

Key Properties:

  • Molecular Formula: C9H11ClN2O (estimated based on analogs).

  • Molecular Weight: ~198.65 g/mol.

  • Exact Mass: 198.056 Da (calculated).

  • Hazard Class: IRRITANT (similar to related benzoxazole derivatives ).

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-(2,1-benzoxazol-5-yl)methanamine hydrochloride likely follows strategies analogous to those used for structurally related compounds. A patent (US8513415B2) detailing the preparation of C-pyrazine-methylamines offers a potential blueprint . Key steps include:

  • Formation of the Benzoxazole Core:

    • Cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents under acidic or thermal conditions.

    • Substitution at the 5-position via electrophilic aromatic substitution or cross-coupling reactions .

  • Introduction of the Methanamine Group:

    • Direct amination using reagents like ammonia or protected amines in the presence of catalysts.

    • Reductive amination of ketone intermediates, followed by hydrochloride salt formation .

  • Optimization Considerations:

    • Solvent selection (e.g., THF, dichloromethane) and base choice (e.g., potassium carbonate) significantly impact yield .

    • Temperature control (0–40°C) minimizes side reactions .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Benzoxazole derivatives generally exhibit stability up to 200°C, though decomposition may occur under prolonged heating .

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water due to the hydrochloride salt.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C=N stretches (~1600 cm⁻¹), and aromatic C-O-C vibrations (~1250 cm⁻¹) .

  • NMR: ¹H NMR would show aromatic protons (δ 7.0–8.5 ppm), methylene groups adjacent to amine (δ 3.0–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).

Applications in Medicinal Chemistry

Drug Development

1-(2,1-Benzoxazol-5-yl)methanamine hydrochloride serves as a precursor for:

  • Antidepressants: Modulation of monoamine transporters and neurotrophic factors .

  • Anticancer Agents: Intercalation into DNA or inhibition of topoisomerases.

  • Antimicrobials: Disruption of microbial cell wall synthesis.

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesBioactivity
(2-Methylbenzo[d]oxazol-5-yl)methanamine HClMethyl at position 2Enhanced metabolic stabilityAntiviral, anticancer
(5-tert-Butyl-1,3-benzoxazol-2-yl)methylamine HCl tert-Butyl at position 5Increased lipophilicityCNS penetration
H-Dmt-Tic-NH-CH2-Bid Benzimidazole coreδ-opioid agonismNeuroprotection, antidepression

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